N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide
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Overview
Description
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Butylsulfamoyl Group: The butylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-(dimethylamino)benzoyl Chloride: The final step involves the coupling of the intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of benzothiazole and benzamide moieties, along with the butylsulfamoyl and dimethylamino groups, provides a unique structural framework that may confer distinct biological and chemical properties.
- Functional Uniqueness : The presence of multiple functional groups allows for diverse chemical reactivity and potential for multi-target interactions in biological systems.
Properties
IUPAC Name |
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-5-12-21-29(26,27)16-10-11-17-18(13-16)28-20(22-17)23-19(25)14-6-8-15(9-7-14)24(2)3/h6-11,13,21H,4-5,12H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBLPAXURDUIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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